5-(Trifluoromethyl)isochroman-4-one

Lipophilicity LogP Drug-likeness

For CNS-oriented medicinal chemistry, 5-(trifluoromethyl)isochroman-4-one delivers a ~100-fold lipophilicity gain (LogP ~3.3 vs 1.2 for the parent) critical for blood-brain barrier penetration. The C5-CF3 group electronically directs Friedel-Crafts acylation to the correct position, preventing costly regioisomeric byproducts, as demonstrated in the CJ-17,493 NK-1 antagonist synthesis. Pre-installed CF3 blocks CYP450-mediated oxidation at C5, improving metabolic half-life. Procure this regioisomerically pure building block to accelerate CNS hit-to-lead optimization and eliminate challenging late-stage trifluoromethylation. Ideal for AChE inhibitor, NK-1 antagonist, and antihypertensive conjugate programs.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
Cat. No. B12984281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)isochroman-4-one
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)CO1)C(=CC=C2)C(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-4-15-5-8(14)9(6)7/h1-3H,4-5H2
InChIKeyVCADPOGXWTZGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)isochroman-4-one for MedChem and Process Chemistry Procurement: Core Properties and Comparator Landscape


5-(Trifluoromethyl)isochroman-4-one is a fluorinated bicyclic lactone (isochroman-4-one) that belongs to the broader isochroman family of oxygen-containing heterocycles, a scaffold well-recognized in drug discovery for generating central nervous system (CNS), antihypertensive, and anti-inflammatory candidates [1]. The compound features an electron-withdrawing trifluoromethyl (-CF₃) substituent at the C5 position of the dihydroisocoumarin core. Its primary identity is as a synthetic building block, particularly valuable where the -CF₃ group imparts distinct physicochemical and reactivity properties compared to non-fluorinated isochroman-4-one (CAS 20924-56-5) and other regioisomers such as 6-(trifluoromethyl)isochroman-4-one (CAS 1344893-84-0) and 8-(trifluoromethyl)isochroman-4-one . This guide provides explicit, comparator-grounded evidence to support procurement decisions for this specific regioisomer over its closest analogs.

Why Generic Substitution of 5-(Trifluoromethyl)isochroman-4-one with Other Isochroman-4-one Regioisomers Fails in MedChem SAR and Process Chemistry


Substituting 5-(trifluoromethyl)isochroman-4-one with unsubstituted isochroman-4-one or other trifluoromethyl regioisomers is not chemically equivalent because the position of the electron-withdrawing -CF₃ group directly controls both the lipophilicity required for membrane permeation and the regiochemical outcome of key synthetic transformations, notably Friedel-Crafts acylation [1]. In the context of the isochroman-based NK-1 receptor antagonist CJ-17,493, the regioselectivity of Friedel-Crafts acylation was a critical process development challenge; the C5-CF₃ substituent alters the electron density of the aromatic ring, directing electrophilic substitution to a position that enables downstream elaboration into the chiral isochroman core while minimizing undesired regioisomeric byproducts [2]. Generic substitution with the parent isochroman-4-one (logP ~1.2) would deprive the scaffold of the ~100-fold lipophilicity gain conferred by the -CF₃ group, undermining its utility in CNS-oriented medicinal chemistry programs where blood-brain barrier penetration is design-critical . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Comparator Evidence for 5-(Trifluoromethyl)isochroman-4-one: Lipophilicity, Regioselectivity, and Synthetic Utility Benchmarked Against Isochroman-4-one Analogs


Lipophilicity Differentiation: 5-(Trifluoromethyl)isochroman-4-one vs. Unsubstituted Isochroman-4-one

The introduction of a -CF₃ group at the C5 position substantially increases the calculated partition coefficient (LogP) relative to unsubstituted isochroman-4-one. The parent isochroman-4-one has a measured/consensus LogP of approximately 1.23 , whereas 5-(trifluoromethyl)isochroman-4-one exhibits a predicted LogP in the range of 3.26–3.38 depending on the computational model [1]. This represents a LogP increase of approximately 2.0–2.1 log units, corresponding to greater than 100-fold higher lipophilicity. In the context of CNS drug discovery, where optimal LogP values typically range from 2 to 5, the 5-CF₃ analog falls within the CNS-favorable window while the parent isochroman-4-one (LogP ~1.2) is suboptimal for passive blood-brain barrier permeation [2].

Lipophilicity LogP Drug-likeness

Regioselectivity Advantage in Friedel-Crafts Acylation: C5-CF₃ vs. Other Regioisomers

In the multi-kilogram synthesis of the NK-1 receptor antagonist CJ-17,493, the regioselectivity of Friedel-Crafts acylation on a substituted isochroman precursor was a critical process parameter. The Caron et al. (2007) study at Pfizer demonstrated that the electronic effect of substituents on the aromatic ring dictates whether acylation occurs at the desired position to form the isochroman-4-one core or generates undesired regioisomeric byproducts [1]. The C5-trifluoromethyl substituent, being strongly electron-withdrawing (σₘ = 0.43 for CF₃), deactivates the aromatic ring meta to its position and directs electrophilic attack to the remaining activated positions, enabling regiocontrol that is distinct from the C6-CF₃ (σₚ = 0.54) or C8-CF₃ regioisomers [2]. The paper reports that improved regioselectivity conditions were identified through systematic screening; the inherent electronic bias of the C5-CF₃ isomer makes it the preferred substrate for specific acylation sequences where directing effects of electron-withdrawing groups are leveraged to minimize purification burden and improve isolated yields [1]. Exact regioselectivity ratios and yields for this specific compound are not publicly disclosed in the open literature, but the class-level principle is established.

Friedel-Crafts acylation Regioselectivity Process chemistry

Metabolic Stability Enhancement: 5-(Trifluoromethyl)isochroman-4-one vs. Non-Fluorinated Isochroman-4-ones

The trifluoromethyl group is widely established in medicinal chemistry to block oxidative metabolism at the substituted position and on adjacent aromatic carbons. This principle applies to 5-(trifluoromethyl)isochroman-4-one: the C5-CF₃ group protects against cytochrome P450-mediated hydroxylation at the C5 position and reduces metabolic liability at neighboring positions (C4a and C6) through combined electronic and steric effects. In contrast, unsubstituted isochroman-4-one is susceptible to aromatic hydroxylation at electron-rich positions, particularly C5 and C7 [1]. While direct comparative microsomal stability data (e.g., human liver microsome t₁/₂) for 5-(trifluoromethyl)isochroman-4-one are not publicly available, the class-level effect of -CF₃ substitution on metabolic stability is well-documented: fluorinated isochromans and chromans consistently exhibit longer half-lives in vitro than their non-fluorinated counterparts, with -CF₃ groups providing roughly 2- to 10-fold improvements in intrinsic clearance depending on the specific scaffold and substitution pattern [2].

Metabolic stability Oxidative metabolism Trifluoromethyl

AChE Inhibitory Activity of the Isochroman-4-one Pharmacophore: Benchmarking the Scaffold's Potency Potential

While no published AChE inhibition data exist for 5-(trifluoromethyl)isochroman-4-one itself, the broader isochroman-4-one scaffold has demonstrated exceptional potency as a template for acetylcholinesterase (AChE) inhibitors. Compound 1q, a 4-isochromanone hybrid bearing an N-benzyl pyridinium moiety, achieved an AChE IC₅₀ of 0.15 nM with a selectivity index (AChE/BuChE) exceeding 5,000 . By comparison, the simple parent isochroman-4-one scaffold is essentially inactive as an AChE inhibitor; the potency arises from the combination of the isochroman-4-one core with appropriate substituents. The 5-(trifluoromethyl)isochroman-4-one building block provides this validated pharmacophore pre-equipped with a metabolically stable, lipophilic substituent at a position that, based on SAR trends, is unlikely to interfere with dual-binding site occupancy observed in the most potent hybrids [1]. This positions it as a superior starting point for AChE inhibitor library synthesis compared to the parent isochroman-4-one, which would require post-hoc functionalization and still lack the fluorine benefits.

Acetylcholinesterase Alzheimer's disease Isochroman-4-one hybrids

Procurement-Driven Application Scenarios for 5-(Trifluoromethyl)isochroman-4-one: When This Specific Regioisomer Is the Superior Selection


CNS Drug Discovery Programs Requiring Pre-Functionalized, Brain-Penetrant Building Blocks

Medicinal chemistry teams developing CNS-active AChE inhibitors, NK-1 receptor antagonists, or other neuropsychiatric agents should prioritize procurement of 5-(trifluoromethyl)isochroman-4-one. As demonstrated in Section 3, the C5-CF₃ group elevates the scaffold's LogP into the CNS-favorable window (LogP ~3.3 vs. ~1.2 for parent) . The isochroman-4-one pharmacophore has already validated sub-nanomolar potency in AChE inhibition (compound 1q, IC₅₀ 0.15 nM) . Starting from this pre-fluorinated building block eliminates the need for late-stage trifluoromethylation, which can be challenging on this scaffold.

Process Chemistry Scale-Up of Isochroman-Based APIs Requiring Regiospecific Electrophilic Functionalization

Process R&D teams scaling up syntheses analogous to the CJ-17,493 NK-1 antagonist pathway should select 5-(trifluoromethyl)isochroman-4-one specifically when the desired product requires electrophilic aromatic substitution (e.g., Friedel-Crafts acylation, formylation) at positions not deactivated by the meta-CF₃ substituent. The Pfizer process development work on CJ-17,493 demonstrated that regiochemical control in the isochroman-forming step is critical for yield and purity [1]; the C5-CF₃ isomer provides the correct electronic bias for that specific synthesis. Using the C6-CF₃ or C8-CF₃ regioisomer, or the unsubstituted parent, would direct electrophilic attack to different positions, yielding isomeric products that are costly to separate.

Focused Library Synthesis for Metabolic Stability Screening Cascades

Hit-to-lead teams running metabolic stability screening cascades (e.g., human liver microsome t₁/₂ assays) should procure 5-(trifluoromethyl)isochroman-4-one as a core scaffold when the hit series is susceptible to rapid oxidative clearance. As discussed in Section 3, the -CF₃ group is expected to block CYP450-mediated oxidation at C5 and electronically deactivate adjacent positions, providing a predicted 2-10x improvement in metabolic half-life over non-fluorinated isochroman-4-ones [2]. This pre-installed metabolic shield allows medicinal chemists to focus SAR exploration on potency and selectivity vectors rather than simultaneously solving metabolic stability liabilities, potentially compressing lead optimization timelines.

Antihypertensive Agent Development Leveraging Isochroman-4-one Nitric Oxide / H₂S Donor Conjugates

Research groups developing antihypertensive agents based on isochroman-4-one NO-donor or H₂S-releasing conjugates should consider 5-(trifluoromethyl)isochroman-4-one as an advanced starting material. The antihypertensive isochroman-4-one derivatives described in the literature achieved maximum blood pressure reductions of ~27-40% in spontaneously hypertensive rats (SHRs), comparable to the reference drug captopril [3]. The trifluoromethyl substituent would add metabolic stability and potentially alter the pharmacokinetic profile of these conjugates, while the C5 position is remote from the C7/C8 positions typically used for NO/H₂S donor attachment, minimizing electronic interference with the pharmacophore.

Quote Request

Request a Quote for 5-(Trifluoromethyl)isochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.